molecular formula C15H11ClN2S2 B2721881 4-Chlorobenzyl 4-(2-thienyl)-2-pyrimidinyl sulfide CAS No. 439110-84-6

4-Chlorobenzyl 4-(2-thienyl)-2-pyrimidinyl sulfide

Cat. No.: B2721881
CAS No.: 439110-84-6
M. Wt: 318.84
InChI Key: OLDKHJQQEGNTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a Suzuki-Miyaura coupling could be used to connect the benzyl and thienyl groups . The pyrimidinyl group might be introduced through a reaction with a suitable pyrimidine derivative. The sulfide group could potentially be introduced through a reaction with a sulfur-containing compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzyl, thienyl, and pyrimidinyl groups are all aromatic, meaning they contain delocalized electrons that contribute to the compound’s stability. The sulfide group could potentially act as a bridge connecting different parts of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The benzyl, thienyl, and pyrimidinyl groups might participate in various reactions characteristic of aromatic compounds. The sulfide group could potentially be oxidized to a sulfoxide or sulfone .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of aromatic groups and a sulfide group could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Congested Ru(dps)₂/Ru(dprs)₂ Core Influence on Sulfur Inversion

  • Research Focus : This study examined thioethers, including 4-chlorobenzyl 2-pyrimidinyl sulfide, and their reactions with specific ruthenium complexes. It explored how these complexes influence sulfur inversion in these thioethers.
  • Findings : The presence of congested Ru(dps)₂ or Ru(dprs)₂ cores, along with sterically demanding N,S-coordinated thioether ligands, was found to lower the energy barrier for sulfur inversion. This provides insights into the structural and electronic factors affecting sulfur inversion in these compounds (Tresoldi et al., 2002).

Antibacterial and Antifungal Activities of N-Benzylthienopyrimidinone Derivatives

  • Research Focus : The study explored the antimicrobial activity of N-benzylthienopyrimidinone derivatives, which are structurally related to 4-Chlorobenzyl 4-(2-thienyl)-2-pyrimidinyl sulfide.
  • Findings : Certain structural modifications, like the substitution of N-benzyl with various groups, showed promising antibacterial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Diédhiou et al., 2022).

Synthesis and Properties of Thieno[2,3-d]pyrimidin-4-one Derivatives

  • Research Focus : This research focused on synthesizing and comparing the properties of thieno[2,3-d]pyrimidin-4-one derivatives, closely related to the compound .
  • Findings : The study highlighted the influence of sulfur atom position on the electronic spectra and potential biological activity of these compounds. It suggests variations in the biological activity profiles when transitioning from benzopyrimidines to thieno isosteres (Zadorozhny et al., 2010).

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be investigated as a potential drug or as a building block for more complex molecules .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c16-12-5-3-11(4-6-12)10-20-15-17-8-7-13(18-15)14-2-1-9-19-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDKHJQQEGNTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.